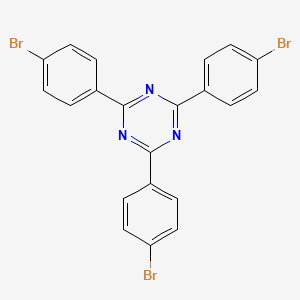

2,4,6-Tris(4-bromophenyl)-1,3,5-triazine

Description

The exact mass of the compound 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-tris(4-bromophenyl)-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12Br3N3/c22-16-7-1-13(2-8-16)19-25-20(14-3-9-17(23)10-4-14)27-21(26-19)15-5-11-18(24)12-6-15/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYVDGDZBNQVCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12Br3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00275256 | |

| Record name | 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30363-03-2 | |

| Record name | 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine: A Versatile Scaffold for Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine. While direct biological activity data for this specific compound is limited in publicly available literature, its core 1,3,5-triazine (B166579) structure is a well-established privileged scaffold in medicinal chemistry.[1][2] This guide also explores the metabolic fate of a structurally related compound to provide insights into the potential biotransformation pathways relevant to drug development.

Chemical Structure and Properties

2,4,6-Tris(4-bromophenyl)-1,3,5-triazine is a symmetrical aromatic compound characterized by a central 1,3,5-triazine ring substituted with three 4-bromophenyl groups.[3] This structure provides a rigid framework and multiple sites for further functionalization, making it an attractive building block in organic synthesis.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 2,4,6-tris(4-bromophenyl)-1,3,5-triazine | [3] |

| CAS Number | 30363-03-2 | [3] |

| Molecular Formula | C₂₁H₁₂Br₃N₃ | [3] |

| Molecular Weight | 546.06 g/mol | [4] |

| Appearance | White to light yellow powder/crystal | [4] |

| Melting Point | >300 °C | |

| Purity | >98.0% (HPLC) | [4] |

Table 2: Computed Physicochemical Properties

| Property | Value | Reference(s) |

| Exact Mass | 542.858093 | [3] |

| Monoisotopic Mass | 542.85814 Da | [3] |

| Topological Polar Surface Area | 38.7 Ų | [3] |

| Heavy Atom Count | 27 | [3] |

| Formal Charge | 0 | [3] |

| Complexity | 377 | [3] |

| Isotope Atom Count | 0 | [3] |

| Defined Atom Stereocenter Count | 0 | [3] |

| Undefined Atom Stereocenter Count | 0 | [3] |

| Defined Bond Stereocenter Count | 0 | [3] |

| Undefined Bond Stereocenter Count | 0 | [3] |

| Covalently-Bonded Unit Count | 1 | [3] |

Synthesis and Characterization

The synthesis of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine is typically achieved through the cyclotrimerization of 4-bromobenzonitrile (B114466).

Experimental Protocol: Synthesis from 4-bromobenzonitrile

This protocol is adapted from the literature and describes a common method for the synthesis of 2,4,6-trisubstituted-1,3,5-triazines.

Materials:

-

4-bromobenzonitrile

-

Trifluoromethanesulfonic acid

-

Chloroform (B151607) (dry)

-

Aqueous ammonia (B1221849) solution

-

Ethanol

-

Hexane

Procedure:

-

To a flask containing dry chloroform (20 mL), rapidly add trifluoromethanesulfonic acid (6.0 g, 40 mmol).

-

Cool the solution to 0 °C.

-

A solution of 4-bromobenzonitrile (3.64 g, 20 mmol) in dry chloroform (120 mL) is added dropwise to the pre-cooled solution.

-

After the addition is complete, stir the solution for 30 minutes at 0 °C.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 24 hours.

-

Neutralize the unreacted trifluoromethanesulfonic acid by adding aqueous ammonia solution (30%) until a precipitate is formed.

-

Filter the precipitate and wash sequentially with ethanol, hexane, and chloroform.

-

The resulting product is 2,4,6-tris(4-bromophenyl)-1,3,5-triazine as a white powder.

Characterization Data

¹H NMR (300 MHz, CDCl₃):

-

δ 8.61 (d, J = 9 Hz, 6H)

-

δ 7.72 (d, J = 9 Hz, 6H)

Relevance in Drug Discovery and Development

The 1,3,5-triazine core is a versatile scaffold that has been extensively used in the development of therapeutic agents.[1] Derivatives of 1,3,5-triazine have demonstrated a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[5][6][7]

While there is no direct evidence of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine itself being a therapeutic agent, its structure presents several opportunities for medicinal chemists. The bromo-substituents can be readily modified using various cross-coupling reactions to introduce diverse functionalities and explore structure-activity relationships.

Potential Metabolic Pathways: Insights from a Structurally Related Analogue

Studies on the closely related compound, 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (B116900) (TTBP-TAZ), a brominated flame retardant, have shown that it undergoes biotransformation to 2,4,6-tribromophenol (B41969) (2,4,6-TBP) in both human and rat liver microsomes.[8][9] This metabolic pathway is significant as 2,4,6-TBP is a known toxicant.[9] The study also indicated that TTBP-TAZ can activate the aryl hydrocarbon receptor (AhR).[9] This information is crucial for any drug development program considering brominated triazine scaffolds, as it highlights a potential for metabolic activation to toxic metabolites and interaction with xenobiotic response pathways.

Experimental Workflows and Logical Relationships

The general workflow for evaluating a novel compound like 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine in a drug discovery context would involve several key stages, starting from its synthesis and characterization, followed by biological screening and lead optimization.

Conclusion

2,4,6-Tris(4-bromophenyl)-1,3,5-triazine is a readily synthesizable compound with a chemical structure that is highly amenable to further modification. While direct biological data is currently lacking, the established importance of the 1,3,5-triazine scaffold in medicinal chemistry suggests that derivatives of this compound could hold significant potential for the development of novel therapeutics. Researchers and drug development professionals should consider this compound as a valuable starting material for the synthesis of new chemical entities. However, the metabolic data from structurally related brominated triazines warrant careful consideration of potential toxicological liabilities during the drug development process.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine | C21H12Br3N3 | CID 35224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine | CymitQuimica [cymitquimica.com]

- 5. Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Silico and In Vitro Analysis of the 4,4′,4′′-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triphenol), an Antioxidant Agent with a Possible Anti-Inflammatory Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biotransformation of 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) can contribute to high levels of 2,4,6-tribromophenol (2,4,6-TBP) in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biotransformation of 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) can contribute to high levels of 2,4,6-tribromophenol (2,4,6-TBP) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine (CAS: 30363-03-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine, a versatile halogenated aromatic compound. The document details its chemical and physical properties, outlines established synthesis protocols, and explores its applications in materials science and organic synthesis. Particular emphasis is placed on providing structured data, detailed experimental methodologies, and visual representations of synthetic pathways to support researchers in their work with this compound.

Chemical and Physical Properties

2,4,6-Tris(4-bromophenyl)-1,3,5-triazine is a white to light yellow crystalline solid.[1] Its core structure consists of a triazine ring symmetrically substituted with three 4-bromophenyl groups. This substitution pattern imparts significant thermal stability and makes the compound a valuable building block in the synthesis of more complex molecules.[2]

Table 1: Chemical Identifiers and Descriptors

| Identifier | Value |

| CAS Number | 30363-03-2[3] |

| IUPAC Name | 2,4,6-tris(4-bromophenyl)-1,3,5-triazine[3] |

| Molecular Formula | C₂₁H₁₂Br₃N₃[3] |

| InChI | InChI=1S/C21H12Br3N3/c22-16-7-1-13(2-8-16)19-25-20(14-3-9-17(23)10-4-14)27-21(26-19)15-5-11-18(24)12-6-15/h1-12H[3] |

| InChIKey | WZYVDGDZBNQVCF-UHFFFAOYSA-N[3] |

| SMILES | C1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)Br[3] |

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 546.06 g/mol | [1] |

| Appearance | White to Light yellow powder to crystal | [1] |

| Melting Point | >300 °C | [4] |

| Boiling Point (at 760 mmHg) | 633.4 °C | [4] |

| Density | 1.7±0.1 g/cm³ | [4] |

| Purity | >98.0% (HPLC) | [1] |

| Storage | Keep in a dark place, sealed in dry, room temperature |

Synthesis Protocols

The synthesis of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine can be achieved through several routes. The most common and high-yielding method is the acid-catalyzed cyclotrimerization of 4-bromobenzonitrile (B114466). An alternative conceptual approach involves the nucleophilic substitution of cyanuric chloride.

Cyclotrimerization of 4-bromobenzonitrile

This method provides a direct and efficient route to the desired product with high purity.[5]

Experimental Protocol:

-

Materials: 4-bromobenzonitrile, Trifluoromethanesulfonic acid, Chloroform (B151607), Acetone, Water, Sodium hydroxide (B78521) solution, Anhydrous magnesium sulfate.

-

Procedure:

-

Under a nitrogen atmosphere, add trifluoromethanesulfonic acid (66.6 mmol, 9.99 g) to a dry two-necked flask.

-

Cool the flask to 0-5 °C in an ice bath.

-

Slowly add 4-bromobenzonitrile (19.6 mmol, 3.57 g) to the flask and stir for 30 minutes at this temperature.[5]

-

Allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.[5]

-

Upon completion of the reaction, add a sufficient amount of water to the mixture.

-

Neutralize the mixture with a sodium hydroxide solution.

-

Extract the organic layer using a 1:1 (v/v) mixture of chloroform and acetone.

-

Dry the collected organic layer over anhydrous magnesium sulfate.

-

Remove the solvent by distillation under reduced pressure to yield the white solid product.

-

-

Yield: 93.6%[5]

Nucleophilic Substitution of Cyanuric Chloride (Conceptual)

While a specific protocol for the 4-bromophenyl derivative is not detailed in the provided search results, the synthesis of 2,4,6-trisubstituted-1,3,5-triazines from cyanuric chloride is a well-established method.[6] This approach involves the sequential substitution of the chlorine atoms on the triazine ring with a suitable nucleophile, in this case, a 4-bromophenyl Grignard or organolithium reagent. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled synthesis.[6]

Analytical Data

Table 3: Spectroscopic Data

| Technique | Data |

| ¹H NMR | The ¹H NMR spectrum of a related compound, 1,3,5-Tris(4-bromophenyl)benzene, shows signals at δ 7.6 (d, J = 8.4 Hz, 6H) and 7.5 (s, 3H) in CDCl₃. While not the exact compound, this provides an indication of the expected chemical shifts for the aromatic protons. |

Note: Specific, detailed NMR and mass spectrometry data for 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine were not available in the initial search results. Researchers should perform their own analyses for characterization.

Applications

2,4,6-Tris(4-bromophenyl)-1,3,5-triazine is a key intermediate in the synthesis of various functional materials due to its rigid, planar core and the presence of reactive bromine atoms.

-

Organic Electronics: This compound serves as a building block for materials used in organic light-emitting diodes (OLEDs) and other organic electronic devices.[7] The triazine core is electron-deficient, making it a suitable component for electron-transporting or host materials. The bromo-phenyl groups can be further functionalized through cross-coupling reactions to tune the electronic properties of the final material.

-

Donor-Acceptor Dyads: It is utilized in the preparation of donor-acceptor dyads, which are crucial for charge separation and transport in applications like dye-sensitized solar cells.[5]

-

Covalent Organic Frameworks (COFs): Triazine derivatives are employed in the synthesis of COFs, which are porous crystalline polymers with applications in gas storage, catalysis, and sensing.

Safety and Handling

Table 4: GHS Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation[3] |

| H319 | Causes serious eye irritation[3] |

| H335 | May cause respiratory irritation[3] |

Precautionary Statements: P261, P305+P351+P338

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

2,4,6-Tris(4-bromophenyl)-1,3,5-triazine is a valuable and versatile building block in the field of materials science and organic synthesis. Its straightforward synthesis, high thermal stability, and functionalizable structure make it an attractive starting material for the development of novel organic electronic materials and porous frameworks. This guide provides essential technical information to aid researchers in the safe and effective use of this compound in their laboratory work.

References

- 1. rsc.org [rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. rsc.org [rsc.org]

- 4. 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine | C21H12Br3N3 | CID 35224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Separation of 1,3,5-Triazine, 2,4,6-triphenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine, a key intermediate in organic synthesis and materials science. The document details its chemical and physical properties, established synthesis protocols, and its applications, with a particular focus on its relevance to drug development and advanced materials.

Core Chemical and Physical Properties

2,4,6-Tris(4-bromophenyl)-1,3,5-triazine is a symmetrical, trisubstituted triazine derivative. The central 1,3,5-triazine (B166579) ring, a six-membered heterocycle with alternating carbon and nitrogen atoms, is functionalized with three 4-bromophenyl groups. This structure provides thermal stability and multiple reactive sites for further chemical modification.

Quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₂₁H₁₂Br₃N₃[1][2] |

| Molecular Weight | ~546.06 g/mol [1][2][3] |

| Exact Mass | 542.858093 u[1] |

| Appearance | White to light yellow powder or crystal[2] |

| Melting Point | >300 °C[1] |

| Purity | Typically >97% or >98.0% (HPLC)[2] |

| CAS Number | 30363-03-2[1][3] |

Synthesis Methodologies and Experimental Protocols

The synthesis of 2,4,6-trisubstituted-1,3,5-triazines can be achieved through several strategic routes. The choice of method often depends on the desired substitution pattern (symmetrical or asymmetrical), substrate availability, and reaction conditions.[4] The primary methods include the cyclotrimerization of nitriles and the sequential nucleophilic substitution of cyanuric chloride.[4][5]

The diagram below illustrates the logical relationship between common starting materials and the resulting triazine core structure.

Detailed Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol details a general procedure for the synthesis of symmetrically trisubstituted 1,3,5-triazines from cyanuric chloride, which can be adapted for 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine using an appropriate bromophenyl nucleophile. The reactivity of the chlorine atoms on cyanuric chloride decreases with each substitution, allowing for controlled, sequential reactions.[5]

Materials:

-

Cyanuric chloride

-

Appropriate nucleophile (e.g., a 4-bromophenyl organometallic reagent or an amine/alkoxide equivalent)

-

Anhydrous solvent (e.g., Dichloromethane, THF)

-

Base (e.g., Diisopropylethylamine, Sodium Bicarbonate)[4][5]

-

Stirring apparatus

-

Cooling bath (0-5 °C)

-

Standard laboratory glassware

Procedure:

-

Dissolve cyanuric chloride (1 equivalent) in an anhydrous solvent within a flask equipped with a magnetic stirrer.

-

Cool the solution to 0-5 °C using an ice bath to control the initial highly exothermic reaction.

-

In a separate vessel, prepare a solution of the chosen nucleophile (at least 3 equivalents for full substitution) and a suitable base if required.

-

Add the nucleophile solution dropwise to the stirred cyanuric chloride solution over a period of 1-2 hours, carefully maintaining the temperature at 0-5 °C.[4]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction is quenched, and the product is isolated through standard workup procedures, which may include extraction, washing, and drying.

-

The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., chloroform) or by flash column chromatography to yield the final, high-purity compound.[1][4]

Applications in Research and Drug Development

The 1,3,5-triazine scaffold is a significant pharmacophore in medicinal chemistry due to its presence in numerous biologically active compounds.[6] Triazine derivatives have demonstrated a wide range of therapeutic potential, including antitumor, antiviral, anti-inflammatory, and antimicrobial activities.[6]

The workflow for investigating a new triazine derivative in a drug discovery context is outlined below.

While 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine is not itself an active pharmaceutical ingredient, its utility is significant:

-

Versatile Intermediate: The three bromophenyl groups serve as versatile handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the synthesis of complex, larger molecules and diverse compound libraries for screening.

-

Scaffold for Advanced Materials: This compound is a crucial intermediate for organic light-emitting diodes (OLEDs). It is used to construct host materials or charge transport layers, contributing to the thermal stability and charge mobility essential for device efficiency and longevity.

-

Toxicology and Metabolism Studies: A related compound, 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (B116900) (TTBP-TAZ), has been identified as a potential precursor to the environmental toxicant 2,4,6-tribromophenol (B41969) (2,4,6-TBP) through biotransformation.[7][8] This highlights the importance of studying the metabolic fate of brominated triazines in biological systems.

Safety and Handling

According to its classification, 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine is associated with the following hazards:

-

H335: May cause respiratory irritation.[3]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.[9]

References

- 1. echemi.com [echemi.com]

- 2. 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine | CymitQuimica [cymitquimica.com]

- 3. 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine | C21H12Br3N3 | CID 35224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biotransformation of 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) can contribute to high levels of 2,4,6-tribromophenol (2,4,6-TBP) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biotransformation of 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) can contribute to high levels of 2,4,6-tribromophenol (2,4,6-TBP) in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine | 30363-03-2 [sigmaaldrich.com]

In-depth Technical Guide: The Challenge of Characterizing C21H12Br3N3

Despite a comprehensive search of chemical databases and the scientific literature, a specific, well-characterized compound with the molecular formula C21H12Br3N3 could not be identified. This suggests that the compound may be novel, not yet synthesized, or not widely reported in published research.

Therefore, it is not currently possible to provide a complete in-depth technical guide, including a definitive IUPAC name, detailed experimental protocols, extensive quantitative data, and established signaling pathways as requested. The generation of such a guide requires a foundation of existing scientific research on the specific molecule.

While a definitive guide on C21H12Br3N3 cannot be constructed, this document will explore the hypothetical structural classes this formula could represent and outline the general methodologies that would be employed to characterize such a compound. This serves as a foundational guide for researchers who may be investigating this or structurally similar molecules.

Hypothetical Structural Classes and Potential IUPAC Nomenclature

The molecular formula C21H12Br3N3 suggests a complex, polycyclic, and likely aromatic structure. The high degree of unsaturation, indicated by the carbon-to-hydrogen ratio, points towards a fused ring system. The presence of three nitrogen atoms and three bromine atoms offers a vast number of potential isomers.

Possible core structures could include:

-

Brominated Azaarenes: These are polycyclic aromatic hydrocarbons where one or more carbon atoms are replaced by nitrogen. The C21H12Br3N3 formula could correspond to a tribrominated derivative of a larger aza-polycyclic aromatic system. The IUPAC name would be based on the parent aza-aromatic ring system with the positions of the bromine atoms indicated by locants.

-

Substituted Triazine Derivatives: The three nitrogen atoms could be part of a triazine ring, a six-membered ring with three nitrogen atoms. The remainder of the formula would constitute a large, brominated polycyclic substituent attached to the triazine core.

Without a confirmed structure, a precise IUPAC name cannot be assigned. The process of naming would first involve identifying the principal parent heterocycle and then specifying the substituents and their locations on that parent structure.

General Experimental Protocols for Characterization

Should a compound with the formula C21H12Br3N3 be synthesized, a standard battery of analytical techniques would be employed to determine its structure and purity.

Table 1: Standard Analytical Techniques for Structural Elucidation and Purity Assessment

| Technique | Purpose | Expected Information |

| High-Resolution Mass Spectrometry (HRMS) | To confirm the molecular formula. | Provides the exact mass of the molecule, which should match the calculated mass for C21H12Br3N3. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the connectivity of atoms. | ¹H NMR would show the number and environment of hydrogen atoms. ¹³C NMR would reveal the number and types of carbon atoms. 2D NMR techniques (e.g., COSY, HSQC, HMBC) would establish the bonding framework. |

| Infrared (IR) Spectroscopy | To identify functional groups. | Would show characteristic absorption bands for C-H, C=C, C=N, and C-Br bonds within the molecule. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | To investigate the electronic properties. | Provides information about the extent of conjugation in the aromatic system. |

| Single-Crystal X-ray Diffraction | To determine the three-dimensional structure. | If a suitable crystal can be grown, this technique provides the definitive solid-state structure, including bond lengths and angles. |

| High-Performance Liquid Chromatography (HPLC) | To assess purity. | Determines the percentage of the desired compound in the sample. |

Logical Workflow for Compound Characterization

The process of characterizing a novel compound like a potential C21H12Br3N3 would follow a logical progression from synthesis to detailed analysis.

An In-depth Technical Guide to 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine. It includes a detailed synthesis protocol, characterization data, and a discussion of its potential applications, particularly as a scaffold in drug discovery, drawing parallels with other biologically active triazine derivatives.

Core Properties and Data

2,4,6-Tris(4-bromophenyl)-1,3,5-triazine is a symmetrical aromatic compound built upon a central 1,3,5-triazine (B166579) ring. The three bromine atoms offer reactive sites for further chemical modifications, making it a versatile building block in organic synthesis.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₁₂Br₃N₃ | [1][2] |

| Molecular Weight | 546.06 g/mol | [2] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | >300 °C | [3] |

| Boiling Point | 633.4 °C at 760 mmHg (Predicted) | [3] |

| Purity | >98.0% (HPLC) | [2] |

| CAS Number | 30363-03-2 | [1] |

Synthesis and Characterization

The primary synthetic route to 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine is the cyclotrimerization of 4-bromobenzonitrile (B114466).

Experimental Protocol: Synthesis via Cyclotrimerization

This protocol details the synthesis of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine from 4-bromobenzonitrile using trifluoromethanesulfonic acid as a catalyst.

Materials:

-

4-bromobenzonitrile

-

Trifluoromethanesulfonic acid

-

Chloroform (B151607) (dry)

-

Aqueous ammonia (B1221849) solution

-

Ethanol

-

Hexane

Procedure:

-

To a dry two-necked flask under a nitrogen atmosphere, add dry chloroform (20 mL) and trifluoromethanesulfonic acid (6.0 g, 40 mmol).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 4-bromobenzonitrile (3.64 g, 20 mmol) in dry chloroform (120 mL) dropwise to the pre-cooled solution.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Allow the reaction to warm to room temperature and continue stirring for 24 hours.

-

Upon completion, neutralize the unreacted trifluoromethanesulfonic acid by adding aqueous ammonia solution (30%). A precipitate will form.

-

Filter the precipitate and wash sequentially with ethanol, hexane, and chloroform to yield the final product as a white powder.

A yield of 85% has been reported for this procedure.[3]

Characterization Data

¹H NMR (300 MHz, CDCl₃): A published spectrum indicates the following signals: δ 8.61 (d, J = 9 Hz, 6H), 7.72 (d, J = 9 Hz, 6H).[3] The two doublets correspond to the aromatic protons of the 4-bromophenyl groups.

¹³C NMR: Specific experimental data is not available. However, based on the structure and data for analogous compounds, characteristic signals would be expected in the aromatic region (120-150 ppm) for the bromophenyl carbons and a signal further downfield for the triazine ring carbons.

FT-IR: An FT-IR spectrum has been published, though without detailed peak assignments.[4] Expected characteristic peaks would include C=N stretching vibrations for the triazine ring and C-H and C=C stretching for the aromatic rings.

Mass Spectrometry: The exact mass is calculated to be 542.858093.[3]

Potential Applications in Drug Development

While no direct biological activity has been reported for 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine, the 1,3,5-triazine core is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The three bromine atoms on the peripheral phenyl rings of the target compound serve as convenient handles for introducing various functionalities through cross-coupling reactions, allowing for the generation of diverse chemical libraries.

Antimicrobial and Anticancer Potential

Numerous studies have demonstrated the potent antimicrobial and anticancer activities of various substituted 1,3,5-triazine derivatives. This suggests that 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine could serve as a valuable starting material for the synthesis of novel therapeutic agents.

Conclusion

2,4,6-Tris(4-bromophenyl)-1,3,5-triazine is a readily accessible and highly functionalizable molecule. While its direct biological activity remains to be explored, its structural features and the proven track record of the 1,3,5-triazine scaffold make it a promising platform for the development of new chemical entities with potential therapeutic applications. The synthetic protocol provided herein offers a reliable method for its preparation, opening the door for further investigation into its properties and applications in medicinal chemistry and materials science.

References

An In-depth Technical Guide to 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and thermal analysis of 2,4,6-tris(4-bromophenyl)-1,3,5-triazine. This symmetrically substituted triazine derivative is a valuable building block in organic synthesis, particularly in the development of functional materials and complex molecular architectures.

Core Properties and Data

2,4,6-Tris(4-bromophenyl)-1,3,5-triazine is a white solid organic compound.[1] Its high melting point is indicative of its significant thermal stability.[1] The presence of three bromophenyl groups attached to a central triazine ring makes it a versatile intermediate for various coupling reactions.[1]

Physical and Chemical Properties

The key quantitative data for 2,4,6-tris(4-bromophenyl)-1,3,5-triazine are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 30363-03-2 | [1][2] |

| Molecular Formula | C₂₁H₁₂Br₃N₃ | [1][2] |

| Molecular Weight | 546.06 g/mol | [2][3] |

| Melting Point | >300 °C | [1][2] |

| Appearance | White to Light yellow powder/crystal | [1][4] |

| Purity | Typically ≥97% | [1] |

Synthesis and Characterization

The primary synthetic route to 2,4,6-tris(4-bromophenyl)-1,3,5-triazine is the acid-catalyzed cyclotrimerization of 4-bromobenzonitrile (B114466). This method is efficient, leading to high yields of the desired product.

General Synthetic Strategies for Trisubstituted Triazines

There are several primary strategies for the synthesis of 2,4,6-trisubstituted-1,3,5-triazines, each with its own advantages. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and melting point determination of 2,4,6-tris(4-bromophenyl)-1,3,5-triazine.

Synthesis via Cyclotrimerization of 4-Bromobenzonitrile[2][3]

This protocol details the synthesis of 2,4,6-tris(4-bromophenyl)-1,3,5-triazine from 4-bromobenzonitrile using trifluoromethanesulfonic acid as a catalyst. The workflow for this synthesis is depicted below.

Materials:

-

4-bromobenzonitrile

-

Trifluoromethanesulfonic acid

-

Dry Chloroform (CHCl₃)

-

Aqueous ammonia or sodium hydroxide solution

-

Ethanol

-

Hexane

Procedure:

-

Under a nitrogen atmosphere, add trifluoromethanesulfonic acid (e.g., 66.6 mmol) to a dry reaction flask and cool the flask to 0-5 °C using an ice bath.[3]

-

Slowly add 4-bromobenzonitrile (e.g., 19.6 mmol) to the cooled acid and stir the mixture continuously at this temperature for 30 minutes.[3]

-

Allow the reaction mixture to warm to room temperature and continue stirring for an additional 12 to 24 hours.[2][3]

-

Upon completion of the reaction, carefully add water to the mixture and neutralize the excess acid with a sodium hydroxide or aqueous ammonia solution until a neutral pH is achieved.[2][3]

-

A precipitate will form, which is then collected by filtration.[2][3]

-

The collected solid is washed sequentially with ethanol, hexane, and chloroform to remove impurities.[2]

-

The final product is dried to yield 2,4,6-tris(4-bromophenyl)-1,3,5-triazine as a white solid. Reported yields for this reaction are typically high, in the range of 85-94%.[2][3]

Melting Point Determination

Given the high melting point of this compound, Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) are suitable methods for an accurate determination. A standard melting point apparatus may also be used, but care must be taken due to the high temperatures involved.

General Protocol using a Melting Point Apparatus:

-

Ensure the melting point apparatus is calibrated.

-

Finely powder a small amount of the dry sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the apparatus.

-

Heat the block rapidly to a temperature approximately 20-30 °C below the expected melting point (>300 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. Due to the high thermal stability, the compound may decompose before melting. Any color change or degradation should be noted.

Signaling Pathways and Applications

While specific signaling pathway diagrams involving 2,4,6-tris(4-bromophenyl)-1,3,5-triazine are not detailed in the provided search results, its derivatives and related triazine compounds are known to be used in various applications. For instance, it is a reagent used in preparing donor-acceptor dyads for enhancing charge carrier abilities and as a component in the development of dye-sensitized solar cells.[3] The general structure of triazines is considered a "privileged structure" in drug discovery, appearing in compounds with a range of biological activities.

Conclusion

2,4,6-Tris(4-bromophenyl)-1,3,5-triazine is a thermally stable compound with a melting point exceeding 300 °C. Its synthesis is straightforward and high-yielding, making it an accessible intermediate for further chemical modifications. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this versatile chemical compound.

References

Solubility Profile of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine, a compound of interest in materials science and pharmaceutical research. A thorough review of publicly available data reveals a significant lack of quantitative solubility information in common organic solvents. This guide summarizes the available qualitative data and provides a comprehensive, standardized experimental protocol for researchers to determine the precise solubility of this compound. The included methodologies are based on the well-established shake-flask method, which is considered the gold standard for solubility determination. Additionally, a graphical representation of the experimental workflow is provided to facilitate clear understanding and implementation.

Introduction

2,4,6-Tris(4-bromophenyl)-1,3,5-triazine is a halogenated aromatic compound with a symmetrical triazine core. Its rigid structure and potential for functionalization make it a valuable building block in the synthesis of various materials, including polymers and organic frameworks. Understanding its solubility is a critical first step in its application, influencing everything from reaction conditions and purification to formulation and biological assays. This guide aims to provide a clear overview of the current, limited knowledge of its solubility and to empower researchers with the methodology to generate robust, quantitative data.

Solubility Data

| Solvent | Temperature | Solubility | Source |

| Chloroform | Heated | Very Slightly Soluble | [1] |

| Chloroform / Acetone (1:1 v/v) | Room Temperature | Sufficient for extraction | [2] |

| Ethanol | Not Specified | Likely low (used as a wash solvent) | |

| Hexane | Not Specified | Likely low (used as a wash solvent) |

Note: The use of a solvent for washing a precipitate in a synthesis protocol generally implies that the compound of interest has low solubility in that solvent at the temperature of the wash.

Experimental Protocol for Quantitative Solubility Determination

The following protocol is a synthesized methodology based on the widely accepted "shake-flask" method, which is considered the most reliable technique for measuring equilibrium solubility.[3][4]

Materials and Equipment

-

2,4,6-Tris(4-bromophenyl)-1,3,5-triazine (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine to a series of vials. An excess is necessary to ensure that a solid phase remains at equilibrium.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.[5]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to sediment.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials or carefully draw the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine of known concentrations in the same solvent.

-

Analyze the standard solutions using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to generate a calibration curve.

-

Dilute the filtered, saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

Calculate the concentration of the saturated solution using the calibration curve, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the determination of the solubility of an organic compound.

Caption: Experimental workflow for determining the solubility of an organic compound.

References

Spectroscopic and Synthetic Insights into 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic properties and a reported synthetic protocol for 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine. This symmetrically substituted triazine derivative is a valuable building block in supramolecular chemistry, materials science, and pharmaceutical research. A comprehensive understanding of its spectral characteristics is crucial for its identification, purity assessment, and the structural elucidation of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectral Data

The structural symmetry of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine significantly simplifies its NMR spectra. The molecule possesses a C3 axis of symmetry, rendering the three 4-bromophenyl substituents chemically equivalent.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by two distinct signals corresponding to the aromatic protons of the para-substituted benzene (B151609) rings. Due to the symmetry of the molecule, all six protons on the three phenyl rings adjacent to the triazine core are chemically equivalent, as are the six protons further away, leading to a simple AA'BB' spin system that appears as two doublets.

Table 1: ¹H NMR Spectral Data of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.61 | Doublet (d) | 9.0 | 6H | Ar-H (ortho to triazine) |

| 7.72 | Doublet (d) | 9.0 | 6H | Ar-H (ortho to Br) |

Solvent: CDCl₃, Spectrometer Frequency: 300 MHz[1]

¹³C NMR Spectroscopy

Obtaining definitive experimental ¹³C NMR data for 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine from publicly available sources is challenging. However, based on the known chemical shifts of similar aromatic and heterocyclic compounds, a predicted spectrum can be estimated. The symmetrical nature of the molecule would result in only a few signals in the proton-decoupled ¹³C NMR spectrum. We anticipate signals for the triazine ring carbons, the substituted and unsubstituted carbons of the phenyl rings, and the carbon bearing the bromine atom. Researchers are advised to acquire experimental data for unambiguous peak assignment.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~171 | C -N (Triazine ring) |

| ~138 | Ar-C (ipso, attached to triazine) |

| ~132 | Ar-C H (ortho to Br) |

| ~130 | Ar-C H (ortho to triazine) |

| ~128 | Ar-C -Br |

Note: These are predicted values and should be confirmed by experimental data.

Experimental Protocols

Synthesis of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine

A reported method for the synthesis of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine involves the cyclotrimerization of 4-bromobenzonitrile (B114466).[1]

Reaction:

Procedure:

-

To a flask containing dry chloroform (B151607) (20 mL), trifluoromethanesulfonic acid (6.0 g, 40 mmol) is added, and the solution is cooled to 0 °C.

-

A solution of 4-bromobenzonitrile (3.64 g, 20 mmol) in dry chloroform (120 mL) is added dropwise to the cooled solution.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, followed by stirring for an additional 24 hours.

-

After the reaction is complete, a 30% aqueous ammonia (B1221849) solution is added to neutralize the excess trifluoromethanesulfonic acid, leading to the formation of a precipitate.

-

The precipitate is collected by filtration and washed sequentially with ethanol, hexane, and chloroform to yield the pure product as a white powder.

NMR Sample Preparation and Analysis

Sample Preparation:

-

Dissolve approximately 5-10 mg of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm) for both ¹H and ¹³C NMR.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Typical parameters include a 30-45° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

Acquire the spectrum on the same spectrometer, typically at a frequency of 75 MHz for a 300 MHz instrument.

-

Use proton decoupling to simplify the spectrum to singlets for each unique carbon.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Visualizations

The following diagrams illustrate the molecular structure of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine and a conceptual workflow for its synthesis and characterization.

Caption: Molecular structure of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine.

Caption: Workflow for synthesis and characterization.

References

Thermal Stability of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine. Due to the limited availability of specific experimental thermal analysis data for this compound in publicly accessible literature, this document focuses on its known physical properties that indicate high thermal stability. Detailed, generalized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided to enable researchers to conduct their own thermal stability assessments. These methodologies are based on established procedures for structurally related triazine derivatives.

Introduction

2,4,6-Tris(4-bromophenyl)-1,3,5-triazine is a halogenated heterocyclic compound featuring a central 1,3,5-triazine (B166579) ring substituted with three 4-bromophenyl groups. This symmetrical, bromine-rich structure suggests its potential utility in materials science, particularly in applications requiring high thermal and chemical resistance, and as an intermediate in organic synthesis. An understanding of the thermal stability of this compound is critical for its safe handling, storage, and application in processes that may involve elevated temperatures.

Physicochemical Properties

A summary of the known physical and chemical properties of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine is presented below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₂Br₃N₃ | [2] |

| Molecular Weight | 546.06 g/mol | [3] |

| Appearance | White to off-white solid/powder | [1][3] |

| Melting Point | >300 °C | [1] |

| Boiling Point (Predicted) | 633.4 ± 65.0 °C | [1] |

| Density (Predicted) | 1.741 ± 0.06 g/cm³ | [1] |

| Solubility | Very slightly soluble in chloroform (B151607) (heated) | [1] |

Experimental Protocols for Thermal Analysis

To fully characterize the thermal stability of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques. The following are detailed, generalized protocols based on methodologies reported for similar compounds.[4]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperatures and char yield of a material.

Objective: To determine the onset of thermal decomposition (Tonset), temperatures at various percentages of weight loss (e.g., T5%, T10%), and the residual mass at the end of the analysis.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Place approximately 5-10 mg of finely ground 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine into a ceramic (e.g., alumina) or platinum crucible.

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (typically nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes before starting the analysis to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25-30 °C.

-

Heat the sample from the starting temperature to a final temperature of 800-1000 °C.

-

Employ a linear heating rate, typically 10 °C/min.

-

-

Data Analysis:

-

Plot the sample weight (%) as a function of temperature (°C).

-

Determine the onset decomposition temperature by finding the intersection of the baseline tangent with the tangent of the steepest weight loss curve.

-

Record the temperatures at which 5% and 10% weight loss occurs.

-

Note the percentage of residual mass at the final temperature.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions.

Objective: To determine the melting temperature (Tm) and any other phase transitions of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample. Prepare an empty, sealed aluminum pan to serve as the reference.

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Maintain an inert atmosphere by purging with nitrogen at a flow rate of 20-50 mL/min.

-

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Heat the sample from room temperature (e.g., 25 °C) to a temperature above its expected melting point (e.g., 350 °C) at a heating rate of 10 °C/min. This scan removes any thermal history of the sample.

-

Cooling Scan: Cool the sample from 350 °C back to the starting temperature at a controlled rate (e.g., 10 °C/min).

-

Second Heating Scan: Heat the sample again from the starting temperature to 350 °C at 10 °C/min. The data from this scan is typically used for analysis of thermal transitions.

-

-

Data Analysis:

-

Plot the heat flow (W/g) as a function of temperature (°C).

-

The melting point (Tm) is typically determined as the peak temperature of the endothermic melting event.

-

The glass transition temperature (Tg), if present, will appear as a step-like change in the baseline of the heat flow curve.

-

Data Presentation

The quantitative data obtained from the thermal analyses should be summarized in clear, structured tables for easy comparison and interpretation. Below are template tables for presenting TGA and DSC data.

Table 1: Thermogravimetric Analysis (TGA) Data

| Sample | Tonset (°C) | T5% (°C) | T10% (°C) | Char Yield at 800 °C (%) |

| 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine | Data | Data | Data | Data |

Table 2: Differential Scanning Calorimetry (DSC) Data

| Sample | Melting Temperature (Tm) (°C) | Glass Transition (Tg) (°C) |

| 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine | Data | Data |

Visualized Workflow and Pathways

Synthesis and Characterization Workflow

The general workflow for the synthesis and subsequent thermal characterization of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine is outlined below. The synthesis typically involves the acid-catalyzed trimerization of 4-bromobenzonitrile.[5][6]

Caption: Workflow for Synthesis and Thermal Analysis.

Conclusion

2,4,6-Tris(4-bromophenyl)-1,3,5-triazine exhibits high thermal stability, as evidenced by its melting point exceeding 300 °C. While comprehensive thermal decomposition data is not widely published, this guide provides robust, generalized protocols for Thermogravimetric Analysis and Differential Scanning Calorimetry to enable researchers to perform detailed characterization. The methodologies and data presentation formats described herein offer a standardized framework for assessing the thermal properties of this and other related high-performance materials, which is essential for advancing their application in demanding environments.

References

- 1. 2,4,6-TRIS(4-BROMOPHENYL)-1,3,5-TRIAZINE CAS#: 30363-03-2 [m.chemicalbook.com]

- 2. 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine | C21H12Br3N3 | CID 35224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine | CymitQuimica [cymitquimica.com]

- 4. mdpi.com [mdpi.com]

- 5. 2,4,6-TRIS(4-BROMOPHENYL)-1,3,5-TRIAZINE | 30363-03-2 [chemicalbook.com]

- 6. echemi.com [echemi.com]

An In-depth Technical Guide to 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine: Synthesis, Characterization, and Applications in Drug Development

This technical guide provides a comprehensive overview of 2,4,6-tris(4-bromophenyl)-1,3,5-triazine, a key building block in organic synthesis and a scaffold of significant interest to researchers, scientists, and drug development professionals. This document details its synthesis, physicochemical properties, and its emerging role in the design of novel therapeutic agents.

Introduction and Historical Context

The 1,3,5-triazine (B166579) ring system, a symmetrical six-membered heterocycle containing three nitrogen atoms, has been a subject of chemical investigation for over a century. One of the earliest reported methods for triazine synthesis is the Bamberger triazine synthesis, first described by Eugen Bamberger in 1892.[1] This classic method involves the reaction of an aryl diazonium salt with the hydrazone of pyruvic acid to form a benzotriazine.[1] The 1,3,5-triazine isomer, in particular, is noted as one of the oldest known organic compounds and serves as a foundational structure in many commercially important chemicals, including melamine (B1676169) and cyanuric chloride.[2]

2,4,6-Tris(4-bromophenyl)-1,3,5-triazine has emerged as a valuable intermediate due to the three bromine atoms on the phenyl rings. These bromine atoms serve as versatile handles for a variety of cross-coupling reactions, allowing for the construction of complex, multi-functionalized molecules. This has made it a popular starting material in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells, as well as in medicinal chemistry for the synthesis of novel drug candidates.[3]

Physicochemical and Characterization Data

The key physicochemical properties of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine are summarized in the table below. This data is essential for its handling, characterization, and use in subsequent chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₂Br₃N₃ | [4] |

| Molecular Weight | 546.06 g/mol | [5] |

| Appearance | White to Off-White Solid | |

| Melting Point | >300 °C | [5] |

| Boiling Point | 633.4±65.0 °C (Predicted) | [5] |

| Density | 1.741±0.06 g/cm³ (Predicted) | [5] |

| Solubility | Chloroform (B151607) (Very Slightly, Heated) | [5] |

| ¹H NMR (CDCl₃) | δ 8.61 (d, J=9 Hz, 6H), 7.72 (d, J=9 Hz, 6H) | Not explicitly cited |

Synthesis of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine

The most common and efficient method for the synthesis of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine is the acid-catalyzed cyclotrimerization of 4-bromobenzonitrile (B114466). Trifluoromethanesulfonic acid is a particularly effective catalyst for this transformation.

Experimental Protocol: Cyclotrimerization of 4-Bromobenzonitrile.[3]

Materials:

-

4-Bromobenzonitrile

-

Trifluoromethanesulfonic acid

-

Chloroform (dry)

-

Aqueous ammonia (B1221849) solution

-

Ethanol

-

Hexane

Procedure:

-

To a dry, two-necked flask under a nitrogen atmosphere, add dry chloroform (20 mL) and trifluoromethanesulfonic acid (6.0 g, 40 mmol).

-

Cool the solution to 0 °C using an ice bath.

-

Prepare a solution of 4-bromobenzonitrile (3.64 g, 20 mmol) in dry chloroform (120 mL).

-

Add the 4-bromobenzonitrile solution dropwise to the pre-cooled trifluoromethanesulfonic acid solution.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Allow the reaction to warm to room temperature and continue stirring for 24 hours.

-

Upon completion of the reaction, carefully add aqueous ammonia solution (30%) to neutralize the excess trifluoromethanesulfonic acid, leading to the formation of a precipitate.

-

Filter the precipitate and wash sequentially with ethanol, hexane, and chloroform.

-

Dry the resulting white powder to obtain 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine.

Yield: 85%

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine.

Applications in Drug Development

The 1,3,5-triazine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds with anticancer, antiviral, and antimicrobial properties.[6][7] The tri-brominated compound serves as a versatile platform for generating libraries of substituted triazines for biological screening. The bromine atoms can be readily substituted with various nucleophiles or participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse functionalities.

Role as a Scaffold for Kinase Inhibitors

A significant application of the 1,3,5-triazine core is in the development of protein kinase inhibitors.[8] For instance, novel 1,3,5-triazine derivatives have been synthesized and identified as potent inhibitors of the PI3K/mTOR signaling pathway, which is often dysregulated in cancer.[9]

Logical Workflow for the Synthesis of Triazine-Based Kinase Inhibitors

The following diagram illustrates a generalized synthetic strategy for creating a library of potential kinase inhibitors starting from a triazine core, which could be derived from 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine via substitution or coupling reactions.

Caption: Generalized workflow for synthesizing a library of triazine-based compounds.

Targeted Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development.[9] 1,3,5-triazine derivatives have been specifically designed to inhibit key kinases within this pathway, such as PI3K and mTOR.[9]

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by triazine derivatives.

Conclusion

2,4,6-Tris(4-bromophenyl)-1,3,5-triazine is a synthetically accessible and highly versatile molecule. Its robust synthesis and the reactivity of its bromo-substituents make it an invaluable precursor for the development of novel materials and, notably, for the exploration of new therapeutic agents. For drug development professionals, the 1,3,5-triazine core, accessed through this and related compounds, offers a proven scaffold for targeting critical disease pathways, such as the PI3K/Akt/mTOR cascade in oncology. Future research will undoubtedly continue to expand the utility of this important chemical entity.

References

- 1. Bamberger triazine synthesis - Wikipedia [en.wikipedia.org]

- 2. globalscitechocean.com [globalscitechocean.com]

- 3. 2,4,6-TRIS(4-BROMOPHENYL)-1,3,5-TRIAZINE | 30363-03-2 [chemicalbook.com]

- 4. 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine | C21H12Br3N3 | CID 35224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4,6-TRIS(4-BROMOPHENYL)-1,3,5-TRIAZINE CAS#: 30363-03-2 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

2,4,6-Tris(4-bromophenyl)-1,3,5-triazine: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the synthesis, properties, and applications of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine. This symmetrically substituted triazine core serves as a versatile building block in supramolecular chemistry, materials science, and organic electronics.

Core Properties and Characterization

2,4,6-Tris(4-bromophenyl)-1,3,5-triazine is a white to light yellow crystalline solid. Its rigid, planar structure and the presence of three bromine atoms make it a valuable precursor for the synthesis of functional materials through various cross-coupling reactions.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 30363-03-2 | [1] |

| Molecular Formula | C₂₁H₁₂Br₃N₃ | [1] |

| Molecular Weight | 546.06 g/mol | [2] |

| Appearance | White to Light yellow powder/crystal | [2] |

| Purity | >98.0% (HPLC) | [2] |

| Melting Point | >300 °C |

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the protons on the bromophenyl rings.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the triazine ring carbons and the carbons of the bromophenyl groups. The 13C NMR spectrum of the parent 1,3,5-triazine (B166579) shows a peak at 166.6 ppm.[3]

FT-IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C=N stretching of the triazine ring and C-Br stretching of the bromophenyl groups. The in-plane ring stretches of the s-triazine ring are similar to those of the phenyl ring, with a characteristic fully symmetric stretch (Raman-active) around 990 cm⁻¹.[4] An IR spectrum of 2,4,6-tri-(4-bromophenyl)-s-triazine is available in the literature.[5]

UV-Vis Absorption and Photoluminescence: Substituted 2,4,6-triphenyl-1,3,5-triazines are known to exhibit interesting photophysical properties.[4][6][7] The UV-Vis absorption spectrum is expected to show intense absorption bands in the UV region, corresponding to π-π* transitions of the aromatic system. While specific data for the title compound is limited, related triazine derivatives are known to be luminescent.[4]

Thermal Analysis

Triazine derivatives are generally known for their high thermal stability.[8] While specific TGA and DSC data for 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine are not widely published, analysis of a closely related compound, N²,N⁴,N⁶-tris(4-bromophenyl)-1,3,5-triazine-2,4,6-triamine (TBAT), shows high thermal stability, which is a common characteristic for such structures.[9] A high melting point of over 300°C further indicates its thermal robustness.

Synthesis of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine

The most common and efficient method for the synthesis of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine is the cyclotrimerization of 4-bromobenzonitrile (B114466).

Experimental Protocol: Cyclotrimerization of 4-Bromobenzonitrile

This protocol is based on established literature procedures.

Materials:

-

4-Bromobenzonitrile

-

Trifluoromethanesulfonic acid (TfOH) or other strong acid catalyst

-

Anhydrous solvent (e.g., dichloromethane, chloroform)

-

Sodium bicarbonate solution or other base for neutralization

-

Organic solvents for extraction and washing (e.g., dichloromethane, ethanol, hexane)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

-

A solution of 4-bromobenzonitrile in an anhydrous solvent is prepared.

-

The solution is cooled in an ice bath.

-

Trifluoromethanesulfonic acid is added dropwise to the cooled solution with stirring.

-

The reaction mixture is stirred at low temperature for a specified period and then allowed to warm to room temperature and stirred for an extended period (e.g., 12-24 hours).

-

The reaction is quenched by the slow addition of a saturated sodium bicarbonate solution or other suitable base until the mixture is neutralized.

-

The crude product precipitates out of the solution and is collected by filtration.

-

The solid is washed sequentially with water, ethanol, and hexane (B92381) to remove impurities.

-

The product is dried under vacuum to yield 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine as a white or off-white solid.

Caption: Synthetic workflow for 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine.

Applications

The unique electronic and structural features of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine make it a valuable component in various advanced materials.

Porous Organic Polymers (POPs)

This triazine derivative is a key building block for the synthesis of porous organic polymers (POPs), including covalent organic frameworks (COFs) and porous aromatic frameworks (PAFs).[10][11][12][13][14][15] The tripodal symmetry of the molecule allows for the formation of highly ordered, porous networks with large surface areas. These materials have shown promise in applications such as gas storage and separation, catalysis, and sensing.

The synthesis of these polymers often involves homo- or co-polymerization of the triazine monomer, sometimes with other linkers, via reactions like Yamamoto or Suzuki coupling.

References

- 1. 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine | C21H12Br3N3 | CID 35224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine | CymitQuimica [cymitquimica.com]

- 3. 1,3,5-Triazine(290-87-9) 13C NMR spectrum [chemicalbook.com]

- 4. Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Triazine-Based Porous Organic Polymers: Synthesis and Application in Dye Adsorption and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Advances in porous organic polymers: syntheses, structures, and diverse applications - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 13. epub.uni-bayreuth.de [epub.uni-bayreuth.de]

- 14. books.rsc.org [books.rsc.org]

- 15. crimsonpublishers.com [crimsonpublishers.com]

An In-depth Technical Guide on the Safety and Hazards of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine

This technical guide provides a comprehensive overview of the safety and hazards associated with 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine, catering to researchers, scientists, and professionals in drug development. The information is compiled from available safety data sheets and chemical databases.

Hazard Identification and Classification

2,4,6-Tris(4-bromophenyl)-1,3,5-triazine is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory system.[1][2][3]

Table 1: GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

Source: Aggregated GHS information.[1][2]

The signal word for this chemical is Warning .[1]

A logical workflow for hazard identification and response is crucial when handling this compound.

Physical and Chemical Properties

Understanding the physical and chemical properties of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine is essential for its safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₂₁H₁₂Br₃N₃ |

| Molecular Weight | 546.06 g/mol [2] |

| Appearance | White to light yellow powder/crystal[4] |

| Melting Point | >300 °C[2] |

| Boiling Point | 633.4 °C at 760 mmHg[2] |

| Purity | >98.0% (HPLC)(N)[4] |

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to minimize exposure and ensure laboratory safety.

Handling

-

Handle in a well-ventilated place.[5]

-

Wear suitable protective clothing, including gloves and eye/face protection.[5][6]

-

Wash hands thoroughly after handling.[8]

-

Do not eat, drink, or smoke when using this product.[8]

Storage

-

Store in a tightly closed container.[5]

-

Keep in a dry, cool, and well-ventilated place.[5]

-

Keep in a dark place.

-

Store apart from incompatible materials.[5]

The following diagram illustrates a general workflow for the safe handling of this chemical in a laboratory setting.

First Aid Measures

In case of exposure, immediate and appropriate first aid is crucial.

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[5] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[5] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[5] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5] |

Firefighting and Accidental Release Measures

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5][6]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[5][6]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[5][6][7]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[6]

Toxicological Information

The toxicological properties of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine have not been thoroughly investigated.[6][9] No quantitative data such as LD50 or LC50 values are available in the searched literature.

It is important to note that a structurally related compound, 2,4,6-tris-(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ), has been shown in in vitro studies using human and rat liver microsomes to metabolize into 2,4,6-tribromophenol (B41969) (2,4,6-TBP).[10] 2,4,6-TBP is a known brominated flame retardant that accumulates in human tissues and is a potential toxicant.[10] However, direct toxicological studies on 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine are lacking.

Experimental Protocols